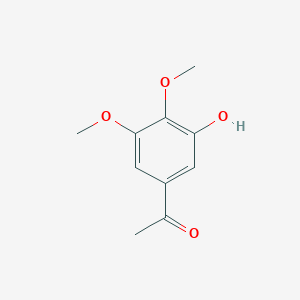

1-(3-Hydroxy-4,5-dimethoxyphenyl)ethan-1-one

Description

Contextualization within the Phenylpropanoid and Acetophenone (B1666503) Class of Compounds

1-(3-Hydroxy-4,5-dimethoxyphenyl)ethan-1-one is classified as an acetophenone, which is the simplest form of an aromatic ketone, characterized by an acetyl group attached to a phenyl ring. foodb.cawikipedia.org Acetophenones are a broad class of organic compounds used as precursors for resins, fragrances, and pharmaceuticals. foodb.cawikipedia.org

This compound also shares structural similarities with metabolites derived from the phenylpropanoid pathway. Phenylpropanoids are a diverse family of organic compounds synthesized by plants from the amino acids phenylalanine and tyrosine. wikipedia.org They are characterized by a six-carbon aromatic phenyl group and a three-carbon propene tail, forming a C6-C3 skeleton. wikipedia.org While this compound itself has a C6-C2 skeleton, its oxygenation pattern on the aromatic ring is typical of naturally occurring phenylpropanoid derivatives, which often undergo metabolic modifications.

Significance of Hydroxylated and Methoxylated Aromatic Ketones in Chemical and Biological Sciences

Hydroxylated and methoxylated aromatic ketones are crucial scaffolds in medicinal chemistry and natural product synthesis. The presence of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the aromatic ring significantly influences the electronic properties and biological activity of the molecule.

These functional groups are common in a wide array of natural products, including flavonoids, isoflavonoids, and coumarins, many of which are investigated as lead compounds in drug discovery. nih.gov The substitution pattern of these groups is a key factor in their pharmacological properties. nih.gov For instance, a structural isomer, 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone, commonly known as acetosyringone (B1664989), is a well-known plant phenolic that plays a vital role in plant biotechnology by promoting genetic transformation. nih.govresearchgate.net The study of hydroxylated aromatic compounds is also significant in toxicology, as hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) serve as important biomarkers for exposure to environmental pollutants. nih.gov

Rationale for Comprehensive Research on this compound

The rationale for investigating this compound stems from its potential as a versatile building block in organic synthesis. Substituted acetophenones are valuable starting materials for creating a diverse range of more complex molecules and natural product analogues. nih.govnih.gov

Research into its structural isomers highlights the potential utility of this chemical scaffold. For example, 1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone (B184777) serves as a key intermediate in the total synthesis of lamellarin alkaloids, a class of marine natural products with interesting biological activities. nih.gov Furthermore, the discovery of structurally related compounds, such as 1-(3-Hydroxy-4-methoxy-5-methylphenyl) ethanone (B97240) from the stem bark of Lamprothamnus zanguebaricus, confirms that this acetophenone motif exists in nature, providing further impetus for its study. nih.gov Research on this specific compound allows chemists to explore new synthetic routes and potentially discover novel compounds with valuable chemical or biological properties.

Overview of Research Paradigms and Methodological Approaches for Structural Analogues

The study of this compound and its analogues employs a range of established and modern research methodologies.

| Methodological Approach | Description | Application Example |

| Diversity-Oriented Synthesis (DOS) | A strategy to synthesize libraries of structurally diverse molecules from a common starting material in a limited number of steps. nih.govnih.gov | Using amino acetophenones to generate analogues of flavones, coumarins, and chalcones for drug discovery. nih.govnih.gov |

| Named Reactions | Classic organic reactions used to construct specific molecular frameworks. | The Fries rearrangement is often used to synthesize hydroxylated acetophenones from phenyl acetates. nih.gov |

| Modern Catalysis | Advanced catalytic methods to form chemical bonds with high efficiency and selectivity. | Electrochemically driven, nickel-catalyzed cross-coupling reactions are used for the synthesis of aryl alkyl ketones. acs.org |

| Spectroscopic Analysis | A suite of techniques to determine the structure and properties of molecules. | NMR, IR, and Mass Spectrometry are routinely used to confirm the structure of newly synthesized compounds. nih.gov |

| X-ray Crystallography | A definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.gov | Used to determine the precise molecular geometry and intermolecular interactions of acetophenone derivatives. nih.govnih.gov |

| Reactive Intermediate Chemistry | Studying the generation and subsequent reactions of transient species. | Deacylative transformations of ketones can generate alkyl radicals, which are versatile intermediates for creating complex molecules. nih.gov |

These paradigms, from foundational synthesis and spectroscopic characterization to advanced catalytic methods, provide a comprehensive framework for exploring the chemistry of substituted acetophenones like this compound and unlocking their potential in various scientific fields.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-hydroxy-4,5-dimethoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-6(11)7-4-8(12)10(14-3)9(5-7)13-2/h4-5,12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HACSOPAIMQVSTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90717150 | |

| Record name | 1-(3-Hydroxy-4,5-dimethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114012-82-7 | |

| Record name | 1-(3-Hydroxy-4,5-dimethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation, Biosynthesis, and Natural Occurrence of 1 3 Hydroxy 4,5 Dimethoxyphenyl Ethan 1 One

Discovery and Isolation from Biological Sources

The isolation of a specific natural product is a foundational step in understanding its chemical and biological significance. This section explores the identification of related acetophenones in the plant kingdom and the general methodologies employed for their extraction and purification.

Identification in Plant Species and Related Organisms

While 1-(3-Hydroxy-4,5-dimethoxyphenyl)ethan-1-one has not been extensively reported as a naturally occurring compound in plant species, the presence of its structural isomers and closely related acetophenone (B1666503) derivatives is well-documented in a variety of botanical sources. These findings suggest a potential, though currently unconfirmed, natural occurrence of the target compound.

For instance, its isomer, Acetosyringone (B1664989) (1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone), is a well-known phenolic compound found in numerous plants, including Atropa belladonna and Triticum aestivum. It plays a significant role in plant-microbe interactions, particularly in the process of Agrobacterium-mediated genetic transformation.

Furthermore, other structurally similar acetophenones have been successfully isolated from various plant tissues. A notable example is 1-(3-hydroxy-4-methoxy-5-methylphenyl)ethanone , which was identified in the stem bark of Lamprothamnus zanguebaricus. nih.gov Another related compound, 3-Hydroxy-4-methoxyacetophenone (Isoacetovanillone), has been isolated from Pycnocycla spinosa. glpbio.com The discovery of these related molecules in diverse plant families underscores the widespread distribution of the acetophenone scaffold in nature.

Table 1: Examples of Naturally Occurring Acetophenone Derivatives

| Compound Name | Plant Source | Reference |

|---|---|---|

| Acetosyringone | Atropa belladonna, Triticum aestivum | nih.gov |

| 1-(3-hydroxy-4-methoxy-5-methylphenyl)ethanone | Lamprothamnus zanguebaricus | nih.gov |

Methodologies for Extraction and Chromatographic Purification

The isolation of this compound from a biological matrix would likely follow established protocols for the extraction and purification of phenolic compounds. These methodologies are designed to efficiently separate the target molecule from a complex mixture of plant metabolites.

The initial step typically involves the extraction of the plant material with a suitable solvent. The choice of solvent is critical and is based on the polarity of the target compound. For phenolic compounds like acetophenones, polar solvents are generally employed.

Common Extraction Solvents:

Methanol

Ethanol

Acetone

Ethyl acetate (B1210297)

Water (often in combination with organic solvents)

Following extraction, the crude extract is subjected to various chromatographic techniques to purify the desired compound. Column chromatography is a fundamental purification method, often utilizing silica (B1680970) gel or Sephadex as the stationary phase. The separation is achieved by eluting the column with a solvent system of increasing polarity.

For higher resolution and more efficient purification, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reversed-phase HPLC, with a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol), is particularly effective for separating phenolic compounds.

Table 2: Chromatographic Techniques for Phenolic Compound Purification

| Technique | Stationary Phase Example | Mobile Phase Example | Principle |

|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane-Ethyl Acetate Gradient | Adsorption |

| Sephadex Column Chromatography | Sephadex LH-20 | Methanol | Size Exclusion & Adsorption |

Elucidation of Putative Biosynthetic Pathways

Understanding the biosynthetic pathway of a natural product provides insights into its metabolic origins and its relationship to other compounds within the organism. While the specific pathway for this compound has not been explicitly detailed, a putative pathway can be inferred from the well-established biosynthesis of other acetophenones and related phenolic compounds.

Investigation of Precursor Molecules and Enzymatic Transformations

The biosynthesis of acetophenones in plants is believed to originate from the phenylpropanoid pathway . This central metabolic route provides the precursors for a vast array of phenolic compounds. The likely starting material for the biosynthesis of this compound is the amino acid L-phenylalanine .

The proposed biosynthetic sequence involves a series of enzymatic reactions:

Deamination: L-phenylalanine is first converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL) .

Hydroxylation and Methylation: The aromatic ring of cinnamic acid undergoes a series of hydroxylation and methylation reactions to produce ferulic acid and subsequently 5-hydroxyferulic acid and sinapic acid. These reactions are catalyzed by enzymes such as cinnamate-4-hydroxylase (C4H) and O-methyltransferases (OMTs) .

Side-Chain Cleavage: The three-carbon side chain of the resulting substituted cinnamic acid is then shortened to a two-carbon chain, leading to the formation of the corresponding acetophenone. The precise mechanism and the enzymes involved in this side-chain cleavage are not yet fully elucidated but are a key area of research in plant biochemistry.

The specific substitution pattern of this compound, with hydroxyl and methoxy (B1213986) groups at positions 3, 4, and 5, would be determined by the sequential action of specific hydroxylases and O-methyltransferases on the phenylpropanoid intermediates.

Genetic and Transcriptomic Analysis of Biosynthetic Genes

The identification of genes encoding the enzymes involved in a biosynthetic pathway is crucial for its complete elucidation. While specific genes for the synthesis of this compound have not been identified, studies on the biosynthesis of other acetophenones provide a framework for future research.

In white spruce (Picea glauca), for example, a model for the biosynthesis of the defense-related hydroxyacetophenones piceol and pungenol has been proposed. nih.gov This model involves three key steps:

Biosynthesis of the acetophenone aglycones by an as-yet-unknown set of enzymes.

Formation and accumulation of the corresponding glycosides, catalyzed by a glucosyltransferase .

Release of the aglycones, catalyzed by a β-glucosidase . nih.gov

Transcriptomic analysis, which involves studying the complete set of RNA transcripts in a cell, can be a powerful tool to identify candidate genes involved in a specific biosynthetic pathway. By comparing the gene expression profiles of plants under conditions where the target compound is produced with those where it is not, researchers can identify genes that are co-expressed with the compound's accumulation. These co-expressed genes are strong candidates for encoding the biosynthetic enzymes.

Future research employing these genetic and transcriptomic approaches will be instrumental in identifying the specific enzymes and genes responsible for the biosynthesis of this compound in any natural sources that may be discovered.

Chemical Synthesis and Advanced Derivatization Strategies for 1 3 Hydroxy 4,5 Dimethoxyphenyl Ethan 1 One

Retrosynthetic Analysis and Design of Synthetic Routes

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. amazonaws.comicj-e.org It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. nih.gov For 1-(3-hydroxy-4,5-dimethoxyphenyl)ethan-1-one, two primary retrosynthetic disconnections are considered: the bond between the aromatic ring and the acetyl group, and the methyl-oxygen bond of one of the methoxy (B1213986) groups. These disconnections lead to two main synthetic strategies: Friedel-Crafts acylation and selective demethylation.

The Friedel-Crafts acylation is a classic method for forming a carbon-carbon bond between an aromatic ring and an acyl group, typically using an acyl chloride or anhydride (B1165640) with a strong Lewis acid catalyst. sigmaaldrich.com In a retrosynthetic sense, disconnecting the bond between the aromatic ring and the carbonyl carbon suggests 3,4-dimethoxyphenol (B20763) as the aromatic precursor and an acetylating agent like acetyl chloride or acetic anhydride.

The reaction proceeds via an electrophilic aromatic substitution mechanism, where the acylium ion (CH₃CO⁺), generated from the acetylating agent and a Lewis acid (e.g., AlCl₃), attacks the electron-rich aromatic ring. sigmaaldrich.com The directing effects of the substituents on the 3,4-dimethoxyphenol ring are crucial for regioselectivity. The hydroxyl group is a powerful activating group, directing electrophiles to the ortho and para positions. The methoxy groups are also activating and ortho-, para-directing. In this case, acylation is expected to occur at the C-5 position, which is ortho to the hydroxyl group and para to the 4-methoxy group, leading to the desired product. However, competing acylation at other activated positions can lead to isomeric byproducts, necessitating careful optimization of reaction conditions.

| Reaction | Aromatic Substrate | Acylating Agent | Catalyst | Typical Product |

| Friedel-Crafts Acylation | 3,4-Dimethoxyphenol | Acetyl Chloride | AlCl₃ | 1-(5-acetyl-3,4-dimethoxyphenyl) derivative |

This interactive table outlines a plausible Friedel-Crafts approach. The actual synthesis of the target compound via this specific route is less documented than the demethylation pathway.

An alternative and more commonly employed strategy involves the selective demethylation of a readily available precursor, 3',4',5'-trimethoxyacetophenone. nih.govsigmaaldrich.com This approach hinges on the ability to cleave one specific methyl ether linkage in the presence of two others. The challenge lies in achieving high regioselectivity.

The use of Lewis acids, such as aluminum halides (AlCl₃, AlBr₃), is a well-established method for cleaving aryl methyl ethers. google.com Selectivity can often be achieved by exploiting steric hindrance or chelation effects with adjacent functional groups. For 3',4',5'-trimethoxyacetophenone, the methoxy groups at the 3- and 5-positions are sterically equivalent, while the 4-position is distinct. However, demethylation at the 3- or 5- position is often favored. Research into the selective demethylation of multi-methoxylated aromatic compounds has shown that reagents like aluminum chloride in an etheral solution can selectively remove a methyl group at a position analogous to the 5-position in flavanones, suggesting a similar outcome could be achievable for this acetophenone (B1666503). ias.ac.in A patent also describes processes for the regioselective demethylation of trimethoxyaryl ketones using Lewis acids in organic solvents to yield the corresponding hydroxy-dimethoxy derivatives. google.com

| Starting Material | Reagent | Solvent | Key Feature | Product |

| 3',4',5'-Trimethoxyacetophenone | Aluminum Chloride (AlCl₃) | Ether / Dichloromethane | Regioselective cleavage of one methyl ether | This compound |

| 3',4',5'-Trimethoxyacetophenone | Aluminum Bromide (AlBr₃) | Acetonitrile (B52724) | Potential for selective ortho-demethylation in some systems | Isomeric hydroxyacetophenones |

This interactive table summarizes common conditions for selective demethylation reactions.

Modern synthetic chemistry emphasizes the use of environmentally benign methods. The principles of green chemistry can be applied to the synthesis of this compound to reduce waste and avoid hazardous reagents.

In the context of Friedel-Crafts acylation, traditional Lewis acids like AlCl₃ are used in stoichiometric amounts and produce significant acidic waste during workup. Green alternatives include the use of solid acid catalysts such as zeolites or supported acids, which can be easily recovered and reused. researchgate.net Solvent-free reaction conditions or the use of greener solvents like ionic liquids can also minimize the environmental impact. researchgate.net

For demethylation reactions, which often employ harsh reagents, greener approaches are also being explored. Catalytic methods that can achieve selective C-O bond cleavage under milder conditions are highly desirable. While specific green methods for this particular transformation are not extensively documented, general progress in catalytic dealkylation provides a framework for future development. Furthermore, synthetic routes that improve atom economy and reduce the number of steps align with green chemistry principles. google.com

Chemo- and Regioselective Functionalization of this compound

The title compound possesses three key functional groups: a phenolic hydroxyl, a carbonyl (ketone), and two ether (methoxy) groups. This polyfunctionality allows for diverse derivatization strategies but demands high chemo- and regioselectivity to modify one site without affecting the others. nih.govmdpi.com

The phenolic hydroxyl group is a prime site for modification due to its acidity and nucleophilicity. Controlled derivatization can be used to install other functional groups or to protect the hydroxyl group during subsequent reactions.

Etherification: The phenol (B47542) can be converted to an ether via reactions like the Williamson ether synthesis, using an alkyl halide in the presence of a base. This reaction is generally chemoselective for the phenolic hydroxyl over the less reactive ketone.

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine) readily converts the hydroxyl group to an ester. This transformation is highly efficient and selective.

Silylation: Protection of the hydroxyl group as a silyl (B83357) ether (e.g., using TMSCl or TBDMSCl) is a common strategy in multi-step synthesis. This allows for reactions to be carried out at other positions, followed by facile deprotection of the hydroxyl group.

Derivatization of phenolic hydroxyl groups is also a key strategy in analytical chemistry for improving chromatographic behavior and detection sensitivity. rsc.orgresearchgate.net

| Reaction Type | Reagent | Base/Catalyst | Product Functional Group |

| Etherification | Alkyl Halide (R-X) | K₂CO₃, NaH | Ether (R-O-Ar) |

| Esterification | Acyl Chloride (RCOCl) | Pyridine, Et₃N | Ester (RCOO-Ar) |

| Silylation | Silyl Chloride (R₃SiCl) | Imidazole, Et₃N | Silyl Ether (R₃SiO-Ar) |

This interactive table shows common methods for derivatizing the phenolic hydroxyl group.

The carbonyl group of the acetophenone moiety is a versatile handle for a wide array of chemical transformations. Its reactivity can be harnessed to build molecular complexity.

Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). The phenolic hydroxyl group typically does not interfere with this reaction.

Ketalization: The carbonyl group can be protected as a ketal by reacting it with a diol (e.g., ethylene (B1197577) glycol) under acidic catalysis. nih.gov This is useful when subsequent reactions are sensitive to the presence of a ketone.

Reductive Deoxygenation: The carbonyl group can be completely removed (reduced to a methylene (B1212753) group) using methods like the Wolff-Kishner or Clemmensen reduction, or through catalytic hydrodeoxygenation. rsc.orgrsc.org This transforms the acetyl substituent into an ethyl group.

Condensation Reactions: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in reactions such as aldol (B89426) condensations with other carbonyl compounds to form new C-C bonds.

These transformations highlight the synthetic utility of the carbonyl group in extending the molecular framework or altering the electronic and steric properties of the molecule.

Aromatic Ring Functionalization and Substitution Reactions

The aromatic ring of this compound, also known as 3-hydroxy-4,5-dimethoxyacetophenone, possesses a unique substitution pattern that influences its reactivity towards further functionalization. The presence of three activating groups—a hydroxyl (-OH) and two methoxy (-OCH3) groups—renders the ring electron-rich and thus highly susceptible to electrophilic aromatic substitution. The directing effects of these substituents play a crucial role in determining the position of incoming electrophiles.

The hydroxyl group is a strongly activating, ortho-, para-directing group. The methoxy groups are also activating and ortho-, para-directing. In this specific substitution pattern, the positions ortho and para to the hydroxyl group are already occupied by the acetyl and a methoxy group. The positions ortho to the two methoxy groups are either occupied or sterically hindered. Therefore, electrophilic substitution is most likely to occur at the C2 or C6 positions, which are ortho to one of the methoxy groups and meta to the acetyl group. The acetyl group is a deactivating, meta-directing group, which would also favor substitution at the C2 and C6 positions.

Common electrophilic aromatic substitution reactions that could be applied to this scaffold include:

Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring can be achieved using nitrating agents such as nitric acid in the presence of sulfuric acid. The nitro group can subsequently be reduced to an amino group, providing a handle for further derivatization.

Halogenation: Bromination or chlorination can be accomplished using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), often in the presence of a catalyst.

Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl or acyl groups, respectively. However, the strongly activating nature of the ring may lead to polysubstitution, and the presence of the hydroxyl group can complicate the reaction due to its interaction with the Lewis acid catalyst. Protection of the hydroxyl group may be necessary.

Mannich Reaction: This reaction introduces an aminomethyl group onto the aromatic ring, which can be a valuable precursor for further synthetic transformations.

While specific literature detailing these functionalization reactions on this compound is not abundant, the principles of electrophilic aromatic substitution on similarly substituted aromatic rings are well-established. For instance, the functionalization of related phenolic compounds is a common strategy in medicinal chemistry to modulate biological activity. nih.govnih.gov

Rational Design and Synthesis of Structurally Modified Analogues

The structural framework of this compound offers multiple points for modification to explore structure-activity relationships (SAR) and develop analogues with tailored properties. These modifications can be broadly categorized into alterations of the aromatic ring substituents, the acetyl group, and the introduction of chirality.

Development of Libraries for Structure-Activity Relationship Studies

The systematic exploration of the chemical space around the this compound scaffold is crucial for understanding how structural changes impact its biological activity. The development of compound libraries, where specific parts of the molecule are systematically varied, is a powerful approach for SAR studies. nih.govacs.org

A library of analogues could be designed to probe the importance of the following structural features:

The Hydroxyl Group: The phenolic hydroxyl group can be converted to various ethers or esters to investigate the effect of its hydrogen-bonding capacity and acidity.

The Methoxy Groups: Demethylation or replacement of the methoxy groups with other alkoxy groups of varying chain lengths and steric bulk can provide insights into the role of these substituents in binding to biological targets.

The Acetyl Group: The ketone of the acetyl group can be reduced to a secondary alcohol, which can then be etherified or esterified. The methyl group of the acetyl moiety can also be replaced with other alkyl or aryl groups.

The Aromatic Ring: As discussed in the previous section, the aromatic ring can be further substituted with a variety of functional groups to explore the effects of electronics and sterics on activity.

The synthesis of such libraries can be facilitated by parallel synthesis techniques, where multiple reactions are carried out simultaneously. For example, a common intermediate could be prepared on a larger scale and then subjected to a variety of reaction conditions in parallel to generate a diverse set of final compounds.

Below is a hypothetical table illustrating a portion of a potential compound library based on the this compound scaffold.

| Compound ID | R1 | R2 | R3 | R4 |

| Parent | H | CH3 | CH3 | COCH3 |

| A1 | CH3 | CH3 | CH3 | COCH3 |

| A2 | C2H5 | CH3 | CH3 | COCH3 |

| B1 | H | H | CH3 | COCH3 |

| C1 | H | CH3 | CH3 | CH(OH)CH3 |

| D1 | H | CH3 | CH3 | COCH2CH3 |

Stereoselective Synthesis of Chiral Derivatives

The reduction of the ketone in the acetyl group of this compound to a secondary alcohol introduces a chiral center, leading to the formation of (R)- and (S)-enantiomers of 1-(3-hydroxy-4,5-dimethoxyphenyl)ethanol. These enantiomers may exhibit different biological activities and pharmacological profiles, making their stereoselective synthesis a topic of significant interest.

Several strategies can be employed for the stereoselective synthesis of these chiral derivatives:

Chiral Reducing Agents: The use of chiral reducing agents, such as those derived from borohydrides (e.g., (-)-DIP-Chloride) or chiral catalysts in hydrogenation reactions (e.g., Noyori's ruthenium-BINAP catalysts), can afford one enantiomer in excess.

Enzymatic Reduction: Biocatalysts, such as alcohol dehydrogenases from various microorganisms (e.g., baker's yeast), can exhibit high enantioselectivity in the reduction of ketones. elsevierpure.com

Chiral Resolution: A racemic mixture of the alcohol can be synthesized and then separated into its constituent enantiomers through techniques such as diastereomeric salt formation with a chiral resolving agent or chiral chromatography. mdpi.com

Once the chiral alcohol is obtained, it can serve as a versatile intermediate for the synthesis of a wide range of other chiral derivatives through reactions at the hydroxyl group, such as etherification or esterification with chiral or achiral reagents.

The following table summarizes potential stereoselective synthetic approaches:

| Method | Reagent/Catalyst | Expected Outcome |

| Asymmetric Reduction | Chiral borane (B79455) reagents (e.g., (-)-DIP-Chloride) | Enantioenriched 1-(3-hydroxy-4,5-dimethoxyphenyl)ethanol |

| Catalytic Hydrogenation | Ru-BINAP catalyst + H2 | Enantioenriched 1-(3-hydroxy-4,5-dimethoxyphenyl)ethanol |

| Biocatalysis | Baker's yeast (Saccharomyces cerevisiae) | Enantioenriched 1-(3-hydroxy-4,5-dimethoxyphenyl)ethanol |

| Chiral Resolution | Diastereomeric salt formation with a chiral acid | Separation of (R)- and (S)-enantiomers |

The development of efficient and scalable methods for the stereoselective synthesis of these chiral derivatives is essential for the detailed investigation of their biological properties and for their potential development as therapeutic agents.

Advanced Spectroscopic and Analytical Methodologies in the Research of 1 3 Hydroxy 4,5 Dimethoxyphenyl Ethan 1 One

Application of High-Resolution Nuclear Magnetic Resonance Spectroscopy in Elucidating Reaction Pathways

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including 1-(3-Hydroxy-4,5-dimethoxyphenyl)ethan-1-one. While specific studies detailing the use of NMR to elucidate reaction pathways for this exact compound are not extensively documented in publicly available literature, the principles of NMR reaction monitoring are well-established and can be applied to understand its formation and subsequent transformations. researchgate.netlibretexts.org

By acquiring a series of ¹H and ¹³C NMR spectra over the course of a reaction, researchers can track the disappearance of starting materials and the appearance of intermediates and final products. For instance, in the synthesis of substituted acetophenones, ¹H NMR can monitor the characteristic signals of the aromatic protons and the acetyl methyl group. rsc.org Changes in the chemical shifts and coupling constants of the aromatic protons can provide insights into the substitution pattern on the benzene (B151609) ring, confirming the regiochemistry of the reaction.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the two aromatic protons, the hydroxyl proton, the two methoxy (B1213986) groups, and the acetyl methyl protons. The integration of these signals allows for the quantification of each species present in the reaction mixture at any given time, providing kinetic data. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can further aid in the structural assignment of any unexpected byproducts or transient intermediates, thereby helping to map out the complete reaction pathway.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Acetyl CH₃ | ~2.5 | ~26 |

| Methoxy OCH₃ | ~3.9 | ~56 |

| Aromatic CH | ~7.0 - 7.5 | ~110 - 125 |

| Phenolic OH | Variable | - |

| Carbonyl C=O | - | ~197 |

| Aromatic C-O | - | ~145 - 155 |

| Aromatic C-C=O | - | ~130 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry for Mechanistic Studies and Product Identification in Complex Mixtures

Mass spectrometry (MS) is a powerful analytical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. libretexts.org In the context of this compound, mass spectrometry is crucial for confirming the identity of the synthesized product and for identifying intermediates and byproducts in complex reaction mixtures.

Under electron ionization (EI), ketones like this compound typically exhibit a prominent molecular ion peak (M⁺·). rjptonline.org The fragmentation of this molecular ion can provide valuable structural information. A common fragmentation pathway for acetophenones is the α-cleavage, which involves the breaking of the bond between the carbonyl carbon and the adjacent carbon of the aromatic ring or the methyl group. libretexts.org For this compound, this would lead to the formation of a resonance-stabilized acylium ion.

Another significant fragmentation process for carbonyl compounds is the McLafferty rearrangement, although this is more common in compounds with a longer alkyl chain attached to the carbonyl group. libretexts.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental composition and further confirms the identity of the compound.

When coupled with chromatographic techniques such as gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry becomes an even more potent tool for analyzing complex mixtures. This hyphenated approach allows for the separation of individual components before they are introduced into the mass spectrometer, enabling the identification of minor products and reaction intermediates that might otherwise be obscured in the mass spectrum of the bulk mixture.

Table 2: Expected Mass Spectral Fragments for this compound

| Fragment | Proposed Structure | m/z |

| [M]⁺ | [C₁₀H₁₂O₄]⁺ | 196 |

| [M - CH₃]⁺ | [C₉H₉O₄]⁺ | 181 |

| [M - COCH₃]⁺ | [C₈H₉O₃]⁺ | 153 |

X-ray Crystallography for Detailed Solid-State Structural Analysis and Conformational Studies

For instance, the crystal structure of acetosyringone (B1664989) reveals that the non-hydrogen atoms are essentially coplanar. sigmaaldrich.com In the crystal lattice, molecules are linked into chains by O-H···O hydrogen bonds. sigmaaldrich.com It is reasonable to expect that this compound would also exhibit a planar conformation due to the conjugated system of the aromatic ring and the carbonyl group. Furthermore, the presence of the hydroxyl and carbonyl groups suggests that hydrogen bonding will play a significant role in its crystal packing.

The detailed structural information obtained from X-ray crystallography, such as bond lengths, bond angles, and torsion angles, is invaluable for understanding the molecule's geometry and electronic properties. This data can also be used to validate the results of computational chemistry studies and to understand structure-activity relationships in various applications.

Table 3: Crystallographic Data for the Isomer 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone

| Parameter | Value | Reference |

| Chemical Formula | C₁₀H₁₂O₄ | sigmaaldrich.com |

| Molecular Weight | 196.20 | sigmaaldrich.com |

| Crystal System | Orthorhombic | sigmaaldrich.com |

| Space Group | Pca2₁ | sigmaaldrich.com |

| a (Å) | 19.1740(12) | sigmaaldrich.com |

| b (Å) | 5.5026(3) | sigmaaldrich.com |

| c (Å) | 8.9956(5) | sigmaaldrich.com |

| V (ų) | 949.10(9) | sigmaaldrich.com |

| Z | 4 | sigmaaldrich.com |

Advanced Chromatographic Techniques for Purity Assessment and Isolation of Reaction Intermediates

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the analysis of this compound. studyraid.com HPLC is widely used for the purity assessment of the final product, as it can separate the target compound from starting materials, reagents, and any byproducts formed during the synthesis. researchgate.net

Reverse-phase HPLC, using a nonpolar stationary phase (such as C18) and a polar mobile phase, is a common method for the analysis of moderately polar compounds like substituted acetophenones. studyraid.com The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be optimized to achieve the desired separation. A UV detector is often used for detection, as the aromatic ring of this compound absorbs strongly in the UV region.

For the isolation of reaction intermediates, preparative HPLC can be employed. rjptonline.orgnih.gov This technique uses larger columns and higher flow rates than analytical HPLC, allowing for the separation and collection of larger quantities of specific compounds from a reaction mixture. The isolated intermediates can then be subjected to further spectroscopic analysis (NMR, MS) to determine their structures, which is crucial for understanding the reaction mechanism in detail.

Thin-layer chromatography (TLC) is another valuable chromatographic technique that is often used for rapid reaction monitoring and for determining the optimal conditions for preparative column chromatography. studyraid.com

Table 4: Typical HPLC Parameters for the Analysis of Substituted Acetophenones

| Parameter | Typical Value/Condition |

| Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at ~280 nm |

| Injection Volume | 5 - 20 µL |

Computational and Theoretical Studies of 1 3 Hydroxy 4,5 Dimethoxyphenyl Ethan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic world of molecules. These methods, rooted in quantum mechanics, are used to compute molecular properties and predict chemical behavior with remarkable accuracy.

Prediction of Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. For a compound like 1-(3-Hydroxy-4,5-dimethoxyphenyl)ethan-1-one, these calculations can determine the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests the molecule is more polarizable and more reactive. Furthermore, these calculations can predict various spectroscopic properties, including IR, Raman, and UV-Vis spectra, which are invaluable for compound identification and characterization. Theoretical calculations can also determine atomic charges and Fukui functions, which help in identifying the most probable sites for electrophilic and nucleophilic attacks, thereby predicting the molecule's reactivity in chemical reactions.

Table 1: Illustrative Data from Quantum Chemical Calculations This table presents typical parameters obtained from DFT calculations for a phenolic compound similar in structure to this compound, as specific data for the title compound is not available.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Electron-donating ability |

| LUMO Energy | -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Molecular polarity |

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a flexible molecule like this compound are heavily dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers for converting between them.

By systematically rotating the rotatable bonds (e.g., the bond connecting the acetyl group to the phenyl ring and the bonds of the methoxy (B1213986) groups), a potential energy surface (PES) can be generated. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them. This energy landscape provides a comprehensive picture of the molecule's flexibility and the relative populations of its different conformations at a given temperature. Such studies are crucial for understanding how the molecule might adapt its shape to fit into a biological target like an enzyme's active site.

Molecular Modeling and Dynamics Simulations

Moving from the static picture of quantum chemistry, molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules and their interactions with a biological environment over time.

Ligand-Protein Docking for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). For this compound, docking could be employed to screen potential protein targets and hypothesize its mechanism of action.

The process involves placing the ligand in various positions and orientations within the protein's binding site and calculating a "docking score" for each pose, which estimates the binding affinity. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. This information is vital for structure-based drug design and for understanding the molecular basis of the compound's biological activity.

Table 2: Example of Molecular Docking Results This table illustrates a hypothetical docking study of this compound with a protein target, showing the type of data generated.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Enzyme X | -7.8 | Asp120, Tyr85 | Hydrogen Bond |

| Enzyme X | -7.8 | Leu45, Val98 | Hydrophobic |

| Receptor Y | -6.5 | Ser210, Gln154 | Hydrogen Bond |

Simulation of Molecular Interactions within Complex Biological Environments

While docking provides a static snapshot of binding, molecular dynamics (MD) simulations can model the behavior of the ligand-protein complex over time. An MD simulation calculates the forces between atoms and uses them to simulate their movements, providing a detailed view of the complex's flexibility, stability, and the dynamics of key interactions.

These simulations can be used to refine docking poses, calculate binding free energies with higher accuracy, and observe how the binding of the ligand might induce conformational changes in the protein. By simulating the system in a box of water molecules and ions, MD provides a more realistic representation of the complex biological environment.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Approaches

Cheminformatics applies computational methods to analyze large datasets of chemical compounds. When combined with biological activity data, it enables the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

For a class of compounds including this compound, a QSAR model could be built by calculating various molecular descriptors (e.g., physicochemical properties, topological indices) and correlating them with experimentally measured activities. The resulting model can then be used to predict the activity of new, untested compounds and to guide the design of molecules with improved potency and desired properties. This approach is a cornerstone of modern medicinal chemistry for optimizing lead compounds.

Development of Predictive Models for Biological Activity based on Structural Features

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are computational tools that correlate the structural or physicochemical properties of a series of compounds with their biological activities. researchgate.netelsevierpure.com The development of such models is a systematic process that can be applied to classes of compounds like phenolic compounds, to which this compound belongs. mdpi.comnih.govresearchgate.net

The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure. By identifying the key structural features, or descriptors, that influence a particular biological effect, a mathematical model can be constructed to predict the activity of new, untested compounds. researchgate.net This approach is instrumental in prioritizing compounds for synthesis and biological testing, thereby saving time and resources. nih.gov

For a class of molecules including this compound, the development of a predictive model would typically involve the following steps:

Data Set Collection: A series of structurally related phenolic compounds with experimentally determined biological activities (e.g., enzyme inhibition, receptor binding affinity) would be compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated. These descriptors quantify various aspects of the molecular structure, such as:

Electronic properties: (e.g., partial charges, dipole moment) which are influenced by the hydroxyl and dimethoxy groups on the phenyl ring.

Hydrophobic properties: (e.g., logP) which is affected by the balance of the polar hydroxyl group and nonpolar methyl groups.

Topological properties: (e.g., connectivity indices) that describe the branching and connectivity of atoms.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and artificial neural networks (ANN) are used to establish a mathematical relationship between the calculated descriptors and the biological activity. nih.gov

Model Validation: The predictive power of the developed model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

While specific QSAR models for this compound are not extensively documented in publicly available literature, studies on related phenolic compounds have demonstrated the utility of this approach. For example, QSAR models have been successfully developed to predict the antioxidant activity of various phenolic derivatives. nih.gov

Table 1: Key Structural Features of this compound for Predictive Modeling

| Structural Feature | Potential Influence on Biological Activity |

| Phenolic Hydroxyl Group | Can act as a hydrogen bond donor, crucial for interactions with biological targets. Contributes to antioxidant activity. |

| Methoxy Groups | Influence electronic properties and steric hindrance. Can participate in hydrogen bonding as acceptors. |

| Acetyl Group | The carbonyl oxygen can act as a hydrogen bond acceptor. The methyl group contributes to lipophilicity. |

| Aromatic Ring | Provides a rigid scaffold and can engage in π-π stacking interactions with aromatic residues in protein binding sites. |

By analyzing the contributions of these and other structural features across a dataset of related compounds, a predictive model could be developed to guide the design of novel analogues of this compound with enhanced biological activities.

Virtual Screening for Potential Novel Modulators or Interacting Molecules

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. usp.brnih.gov This method can be broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). nih.gov

Structure-Based Virtual Screening (SBVS)

In SBVS, the three-dimensional structure of the biological target is used to dock a library of compounds into the binding site. biomedpharmajournal.org A scoring function is then used to estimate the binding affinity of each compound, and the top-ranking molecules are selected for further experimental testing. nih.gov

While specific virtual screening campaigns using this compound as a lead compound are not widely reported, the methodology can be illustrated by studies on structurally similar compounds. For instance, molecular docking studies have been performed on derivatives of 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde) to predict their interactions with enzyme targets like EGFR and HER2 kinases. nih.gov Similarly, a curcumin (B1669340) analogue, 1-(3,4-Dimethoxy-phenyl)-5-(4-hydroxy-3-methoxy-phenyl)-penta-1,4-dien-3-one, was docked into the active site of cyclooxygenase (COX) to explore its anti-inflammatory potential. researchgate.net

A hypothetical SBVS workflow involving a target protein and a library containing derivatives of this compound would involve:

Target Preparation: Obtaining the 3D structure of the protein of interest from a repository like the Protein Data Bank (PDB).

Ligand Library Preparation: Assembling a database of compounds, which could include known phenolic compounds and virtual derivatives of this compound.

Molecular Docking: Using software like AutoDock or Glide to dock each ligand into the defined binding site of the target protein. biomedpharmajournal.org

Scoring and Ranking: Evaluating the predicted binding poses based on a scoring function to rank the compounds.

Hit Selection: Selecting the most promising candidates for experimental validation.

Table 2: Potential Protein Targets for Virtual Screening with this compound Derivatives

| Protein Target Class | Rationale for Screening |

| Kinases | Many phenolic compounds are known to inhibit kinases involved in cell signaling pathways. nih.gov |

| Oxidoreductases | The antioxidant properties of the phenolic structure suggest potential interactions with enzymes like cyclooxygenases or lipoxygenases. researchgate.net |

| Transferases | Enzymes involved in various metabolic pathways could be modulated by this class of compounds. |

| Receptors | Nuclear receptors or cell surface receptors could be potential targets based on the structural similarity to endogenous ligands. |

Ligand-Based Virtual Screening (LBVS)

When the 3D structure of the target is unknown, LBVS methods can be employed. nih.gov These approaches utilize the structural information from a set of known active compounds to identify new molecules with similar properties. Techniques like pharmacophore modeling and 2D similarity searching are commonly used. A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. This model can then be used as a 3D query to screen large compound databases for molecules that fit the pharmacophore.

Given the well-defined arrangement of hydrogen bond donors and acceptors in this compound, a pharmacophore model could be readily constructed and used to discover novel compounds with potentially similar biological activities.

Applications and Research Utility of 1 3 Hydroxy 4,5 Dimethoxyphenyl Ethan 1 One

Contribution to Methodological Advancements in Analytical Chemistry

No publications were identified that describe a role for 1-(3-Hydroxy-4,5-dimethoxyphenyl)ethan-1-one in the development of new methods or techniques in analytical chemistry.

Due to the complete absence of scientific data for the specified compound in the requested contexts, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. Fulfilling the request would require fabricating information, which is contrary to the principles of scientific accuracy.

Future Perspectives and Emerging Research Directions for 1 3 Hydroxy 4,5 Dimethoxyphenyl Ethan 1 One

Integration with High-Throughput Screening and Omics Technologies

The exploration of the biological activities of 1-(3-hydroxy-4,5-dimethoxyphenyl)ethan-1-one can be massively accelerated by the integration of high-throughput screening (HTS) and various "omics" technologies. HTS allows for the rapid testing of thousands of compounds against a variety of biological targets. selleckchem.comresearchgate.net For this compound and its derivatives, HTS can be employed to screen for a wide range of pharmacological activities, such as antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. chemfaces.com

The combination of HTS with omics technologies provides a powerful, multi-faceted approach to understanding a compound's biological effects. ijpsr.comvt.edufrontiersin.org These technologies can provide a comprehensive picture of the molecular changes induced by the compound in a biological system. researchgate.netfrontiersin.org

Genomics and Transcriptomics can be used to identify genes and signaling pathways that are modulated by this compound. For instance, transcriptomic analysis of cells treated with the compound could reveal upregulation of genes involved in antioxidant defense or downregulation of pro-inflammatory genes.

Proteomics can identify the specific protein targets with which the compound interacts. This can help to elucidate its mechanism of action at a molecular level.

Metabolomics can provide insights into how the compound alters the metabolic profile of a cell or organism. researchgate.net This can be particularly useful for understanding its effects on metabolic disorders or for identifying biomarkers of its activity.

The data generated from these integrated approaches can be used to build a comprehensive "biological signature" for this compound, paving the way for its development in various therapeutic areas.

| Technology | Potential Application for this compound | Expected Outcome |

| High-Throughput Screening (HTS) | Screening against a panel of cancer cell lines. | Identification of potential anticancer activity. |

| Genomics | Whole-genome sequencing of microorganisms that produce or metabolize the compound. | Discovery of biosynthetic gene clusters. |

| Transcriptomics | RNA-sequencing of cells treated with the compound. | Identification of modulated genes and pathways. |

| Proteomics | Affinity chromatography-mass spectrometry. | Identification of direct protein targets. |

| Metabolomics | LC-MS/MS analysis of cellular extracts. | Characterization of metabolic alterations. |

Exploration of Novel Biocatalytic Synthesis Routes

While traditional chemical synthesis methods for compounds like this compound are established, there is a growing interest in developing more sustainable and efficient biocatalytic routes. chemistryjournals.net Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations, often with high selectivity and under mild reaction conditions. unlp.edu.ar This approach offers several advantages over conventional methods, including reduced environmental impact and the potential for novel transformations. chemistryjournals.net

Future research in this area could focus on:

Enzyme Discovery: Mining microbial genomes for novel enzymes, such as oxidoreductases, lipases, or alcohol dehydrogenases, that can catalyze the synthesis of this compound or its precursors. chemistryjournals.net

Protein Engineering: Modifying the structure of existing enzymes to improve their activity, stability, and selectivity for the desired reaction. nih.govrsc.org

Metabolic Engineering: Engineering microbial strains to produce the compound through fermentation. This could involve introducing and optimizing a biosynthetic pathway in a suitable host organism like Escherichia coli or Saccharomyces cerevisiae.

The development of efficient biocatalytic processes would not only make the production of this compound more environmentally friendly but could also open up possibilities for the synthesis of novel derivatives with improved properties. nih.gov

Advanced Mechanistic Investigations through Multidisciplinary Approaches

A deep understanding of the reaction mechanisms underlying the synthesis and biological activity of this compound is crucial for its rational design and application. Future research should employ a multidisciplinary approach that combines experimental and computational techniques to unravel these mechanisms at an atomic level.

Key areas of investigation include:

Enzymatic Mechanisms: For any identified biocatalytic routes, detailed mechanistic studies can be performed using techniques such as steady-state and pre-steady-state kinetics, site-directed mutagenesis, and structural biology (X-ray crystallography and cryo-electron microscopy). nih.govacs.org These studies can provide insights into the catalytic mechanism of the enzymes involved. acs.org

Biosynthetic Pathways: In plants or microorganisms that may naturally produce this compound, elucidating the complete biosynthetic pathway is a key goal. This involves identifying all the enzymatic steps and intermediates, from simple precursors to the final product. nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.net

Mechanism of Biological Action: Investigating how the compound interacts with its biological targets to exert its effects. This can involve a combination of biophysical techniques (e.g., surface plasmon resonance, isothermal titration calorimetry) to study binding interactions, and cell-based assays to probe downstream signaling events.

The integration of these advanced techniques will provide a comprehensive understanding of the chemical and biological life of this compound.

| Approach | Technique | Research Question |

| Biochemical | Enzyme kinetics, Isotope labeling | What is the catalytic mechanism of enzymes involved in its synthesis? |

| Structural Biology | X-ray crystallography, NMR spectroscopy | What is the three-dimensional structure of the compound bound to its target? |

| Biophysical | Surface Plasmon Resonance (SPR) | What are the binding kinetics of the compound to its protein target? |

| Cellular Biology | Confocal microscopy, Western blotting | How does the compound affect cellular processes and signaling pathways? |

Development of Predictive Computational Models for Enhanced Research Efficiency

Computational modeling and machine learning are becoming indispensable tools in chemical and biological research. stanford.edumdpi.com For this compound, the development of predictive computational models could significantly enhance research efficiency by guiding experimental work and providing valuable insights. researchgate.netbiorxiv.org

Future directions in this area include:

Quantitative Structure-Activity Relationship (QSAR) Models: Developing QSAR models to predict the biological activity of derivatives of this compound based on their chemical structure. nih.govnih.govfrontiersin.orgijsmr.inimist.ma These models can be used to prioritize the synthesis of new compounds with potentially improved activity.

Molecular Docking and Dynamics Simulations: Using these techniques to predict how the compound and its analogs bind to their protein targets. This can provide insights into the key interactions that determine binding affinity and specificity, guiding the design of more potent molecules.

Systems Biology Modeling: Integrating omics data to construct network models that describe the global effects of the compound on a biological system. These models can help to predict off-target effects and identify potential synergistic interactions with other compounds.

By harnessing the power of predictive modeling, researchers can accelerate the discovery and development process for this compound, ultimately leading to a more efficient translation of basic research into practical applications. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3-Hydroxy-4,5-dimethoxyphenyl)ethan-1-one, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or selective demethylation of pre-methoxylated acetophenone derivatives. For example, a multi-step procedure may start with 3,4,5-trimethoxyacetophenone, followed by regioselective demethylation at the 3-position using boron tribromide (BBr₃) in anhydrous dichloromethane under inert atmosphere . Optimization includes monitoring reaction temperature (e.g., −78°C to 0°C for BBr₃ reactions) and quenching with methanol to prevent over-demethylation. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., 400 MHz in CDCl₃) identify key signals:

- Aromatic protons: δ 6.5–7.2 ppm (singlet for para-substituted methoxy groups).

- Hydroxyl proton: Broad peak at δ 5.5–6.0 ppm (disappears upon D₂O exchange).

- Methoxy groups: δ ~3.8 ppm (singlets for 4-OCH₃ and 5-OCH₃) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (calculated for C₁₀H₁₂O₄: 196.0736).

- FT-IR : Stretching vibrations for ketone (C=O, ~1680 cm⁻¹), hydroxyl (O–H, ~3300 cm⁻¹), and methoxy (C–O, ~1250 cm⁻¹) groups .

Q. What solubility properties are relevant for experimental design?

- Methodological Answer :

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMSO | >50 | Preferred for biological assays |

| Methanol | ~35 | Suitable for chromatography |

| Water | <1 | Requires co-solvents (e.g., Tween-80) |

| Solubility is pH-dependent; protonation of the hydroxyl group enhances aqueous solubility at alkaline pH . |

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for this compound?

- Methodological Answer : Discrepancies in bond lengths/angles (e.g., ketone vs. enol tautomers) require:

- SHELX Refinement : Use SHELXL for high-resolution X-ray data to refine occupancy ratios of tautomeric forms. Constraints for thermal parameters (e.g., ISOR) improve stability during refinement .

- DFT Calculations : Compare experimental (XRD) and computed (B3LYP/6-31G*) geometries to validate dominant tautomers .

- Variable-Temperature NMR : Monitor tautomeric equilibria (e.g., −40°C to 80°C in DMSO-d₆) to correlate with crystallographic findings .

Q. What strategies mitigate low yields in demethylation reactions during synthesis?

- Methodological Answer :

- Catalytic Systems : Use Lewis acids like AlCl₃ with ethanethiol to enhance regioselectivity for the 3-position .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 12 hrs conventional) to minimize side products .

- In Situ Monitoring : Employ HPLC-MS to track intermediate formation and adjust stoichiometry dynamically .

Q. How can biological activity (e.g., antimicrobial) be rigorously assessed, and what controls are essential?

- Methodological Answer :

- Assay Design : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include:

- Positive Controls : Ciprofloxacin (1 µg/mL).

- Solvent Controls : DMSO (<1% v/v) to exclude solvent toxicity .

- Mechanistic Studies :

- ROS Detection : Fluorescent probes (e.g., DCFH-DA) quantify oxidative stress induction.

- Membrane Integrity : SYTOX Green uptake via flow cytometry .

Q. What computational methods predict interaction targets for this compound in pharmacological studies?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with Protein Data Bank (PDB) targets (e.g., COX-2, CYP450). Prioritize docking poses with ΔG < −7 kcal/mol .

- QSAR Modeling : Train models on acetophenone derivatives’ bioactivity data (e.g., IC₅₀ values) to predict EC₅₀ for untested targets .

- Metabolite Prediction : SwissADME or GLIDE to identify Phase I/II metabolites (e.g., glucuronidation at the hydroxyl group) .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?

- Methodological Answer :

- Solvent Effects : Simulate shifts with COSMO-RS (e.g., DMSO vs. CDCl₃) to account for solvent polarity .

- Conformational Sampling : Use MD simulations (AMBER) to model rotamer populations affecting δ values .

- Referencing Errors : Calibrate spectra with internal standards (e.g., TMS at 0 ppm) to eliminate instrumental drift .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.